7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9545121
InChI: InChI=1S/C21H28N6O2/c1-4-25-10-12-26(13-11-25)15-17-22-19-18(20(28)24(3)21(29)23(19)2)27(17)14-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3
SMILES: CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Molecular Formula: C21H28N6O2
Molecular Weight: 396.5 g/mol

7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC9545121

Molecular Formula: C21H28N6O2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C21H28N6O2
Molecular Weight 396.5 g/mol
IUPAC Name 7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C21H28N6O2/c1-4-25-10-12-26(13-11-25)15-17-22-19-18(20(28)24(3)21(29)23(19)2)27(17)14-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3
Standard InChI Key NPFMGXZNYPENJB-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Canonical SMILES CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name 7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione systematically describes its molecular architecture . Key components include:

  • A purine-2,6-dione core substituted at positions 1, 3, 7, and 8.

  • A benzyl group at position 7.

  • A [(4-ethylpiperazin-1-yl)methyl] moiety at position 8.

  • Methyl groups at positions 1 and 3.

Synonyms and Identifiers

Alternative designations for this compound include:

  • C470-0084 (ChemDiv catalog ID)

  • CHEMBL3416556 (ChEMBL identifier for closely related analogs)

  • 851941-84-9 (CAS registry number for structural variants)

Structural Analysis

Core Purine Framework

The molecule derives from a 3,7-dihydro-1H-purine-2,6-dione scaffold, a bicyclic system comprising fused pyrimidine and imidazole rings. Key modifications include:

  • N1 and N3 methylation, enhancing lipophilicity and potentially modulating receptor affinity .

  • C7 benzylation, introducing aromatic bulk that may influence binding pocket interactions .

C8 [(4-Ethylpiperazin-1-yl)methyl] Group

This substituent features:

  • A piperazine ring N-ethylated at position 4 .

  • A methylene bridge linking the piperazine to the purine core, conferring conformational flexibility .

C7 Benzyl Group

The benzyl moiety provides:

  • Aromatic π-system for potential stacking interactions.

  • Hydrophobic surface area (~79 Ų) contributing to membrane permeability .

Physicochemical Properties

Experimental and computed properties from ChemDiv and PubChem sources are summarized below:

PropertyValueMethod/Source
Molecular FormulaC₂₁H₂₈N₆O₂High-resolution MS
Molecular Weight396.49 g/molPubChem
logP (Partition coeff.)1.90XLogP3-AA
logD (Distribution coeff.)0.79ChemAxon
Hydrogen Bond Acceptors7PubChem
Polar Surface Area50.95 ŲErtl method
Rotatable Bonds6PubChem

Synthetic Considerations

Retrosynthetic Pathways

While explicit synthesis protocols remain undisclosed in public databases, plausible routes may involve:

  • Purine Core Assembly: Condensation of pyrimidine precursors with imidazole intermediates.

  • Alkylation at C7 and C8: Sequential Mitsunobu or nucleophilic substitution reactions to introduce benzyl and piperazinylmethyl groups .

  • Piperazine Modification: N-ethylation via reductive amination or alkyl halide quaternization .

Analytical Characterization

Key characterization data includes:

  • High-Resolution Mass Spectrometry: Confirming molecular formula (C₂₁H₂₈N₆O₂; [M+H]+ = 397.2351) .

  • NMR Spectroscopy: Expected signals for aromatic protons (δ 7.2–7.4 ppm), piperazine methylenes (δ 2.3–3.1 ppm), and purine methyl groups (δ 3.2–3.5 ppm) .

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